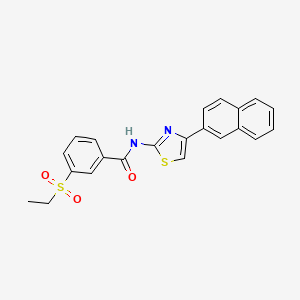

3-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-ethylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)19-9-5-8-18(13-19)21(25)24-22-23-20(14-28-22)17-11-10-15-6-3-4-7-16(15)12-17/h3-14H,2H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLOAKSLGZWSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

Naphthalene Substitution: The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

Sulfonylation: The ethylsulfonyl group is added through a sulfonylation reaction using ethylsulfonyl chloride and a base such as pyridine.

Amide Bond Formation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 3-aminobenzamide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the original functional groups.

Scientific Research Applications

3-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-(naphthalen-2-yl)thiazol-2-yl)methyl)thiazol-4-ol

- 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol

Uniqueness

3-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Biological Activity

3-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The compound features an ethylsulfonyl group, a thiazole ring, and a naphthalene moiety, contributing to its unique pharmacological properties.

Synthesis

The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.

- Attachment of the Naphthalene Moiety : Achieved via Suzuki coupling, where naphthylboronic acid reacts with halogenated thiazole derivatives.

- Introduction of the Ethylsulfonyl Group : Accomplished through sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an inhibitor by binding to active sites, blocking substrate access, or modulating signal transduction pathways.

Therapeutic Applications

Research indicates that this compound exhibits potential in various therapeutic areas:

- Antitumor Activity : Studies have demonstrated its efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : The compound has shown activity against several pathogens, suggesting its potential as an antimicrobial agent.

Case Studies

- Antitumor Efficacy : In a study evaluating the compound against breast cancer cell lines, it was found to significantly reduce cell viability at concentrations as low as 10 µM. This effect was linked to the induction of caspase-dependent apoptosis and inhibition of the PI3K/Akt signaling pathway.

- Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) in the range of 15–30 µg/mL, indicating moderate efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the benzamide moiety can significantly influence biological activity. For instance:

- Substituting different groups on the naphthalene ring has been shown to enhance potency against specific targets.

- Alterations in the ethylsulfonyl group can affect solubility and bioavailability, impacting overall efficacy.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 422.5 g/mol |

| Antitumor IC50 | 10 µM |

| Antimicrobial MIC | 15–30 µg/mL |

Q & A

Q. What are the recommended synthetic routes for 3-(ethylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide?

The synthesis typically involves sequential functionalization of the thiazole core. A validated approach includes:

- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux conditions.

- Step 2 : Introduction of the naphthalen-2-yl group at the 4-position of the thiazole via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .

- Step 3 : Benzamide coupling at the thiazole-2-amino position using EDCI/HOBt-mediated amidation.

- Step 4 : Sulfonylation of the ethyl group via nucleophilic substitution with a sulfonyl chloride derivative under basic conditions (e.g., NaH in DMF).

Q. How can the purity and structural integrity of this compound be characterized?

Key analytical methods include:

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and sulfonyl group placement. For example, the thiazole C-H proton typically resonates at δ 7.2–7.8 ppm, while sulfonyl groups deshield adjacent protons .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity >95%. Gradient elution (acetonitrile/water) is effective for separating byproducts like unreacted naphthalene intermediates .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error tolerance.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for Suzuki-Miyaura coupling to reduce side reactions. Evidence suggests Pd(PPh₃)₄ yields >80% for aryl-thiazole couplings .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency, while THF improves amidation selectivity.

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize decomposition of the ethylsulfonyl intermediate .

Q. How should researchers address contradictory spectral data in published studies?

- Cross-Validation : Compare NMR chemical shifts across multiple solvents (CDCl₃ vs. DMSO-d6). For example, thiazole protons may shift upfield in DMSO due to hydrogen bonding .

- Isotopic Labeling : Use 13C-labeled precursors to confirm assignment of overlapping signals (e.g., naphthalene vs. benzamide carbons).

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve ambiguities in complex regions (e.g., naphthalene-thiazole junction) .

Q. What methodologies are suitable for evaluating biological activity, such as enzyme inhibition?

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR) at varying compound concentrations (1–100 μM).

- Cellular Uptake : Measure intracellular accumulation via LC-MS in cancer cell lines (e.g., HeLa or MCF-7) pre-treated with the compound (24–48 hrs) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl or naphthalene groups to identify critical pharmacophores. For example, replacing ethylsulfonyl with methylsulfonyl may alter lipophilicity (clogP) and membrane permeability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., cyclooxygenase-2). The sulfonyl group may form hydrogen bonds with Arg120 or Tyr355.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex. Pay attention to RMSD fluctuations (<2 Å indicates stable binding) .

- ADMET Prediction : Tools like SwissADME can forecast bioavailability (%F >30) and blood-brain barrier penetration (BBB score <0.3) based on molecular descriptors .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., pH 7.4, 37°C) using reference inhibitors (e.g., staurosporine for kinases).

- Metabolite Interference : Test for compound degradation in cell media via LC-MS. For example, ethylsulfonyl groups may hydrolyze to sulfonic acids under acidic conditions, altering activity .

- Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays to rule out false positives .

Methodological Best Practices

Q. What purification techniques are optimal for this compound?

- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (30–50% EA) to separate sulfonylated byproducts.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99%) due to the compound’s moderate polarity .

Q. How to design stability studies under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hrs. Monitor degradation via HPLC; sulfonyl groups are stable at pH >5 .

- Light Sensitivity : Conduct accelerated degradation studies under UV light (254 nm) to assess photostability. Use amber vials if degradation exceeds 10% in 48 hrs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.